Bis(2-ethylhexyl) butane-1,4-disulfonate
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Overview
Description
Bis(2-ethylhexyl) butane-1,4-disulfonate: is an organic compound with the molecular formula C20H42O6S2 . This compound is characterized by the presence of two 2-ethylhexyl groups attached to a butane-1,4-disulfonate backbone. It is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-ethylhexyl) butane-1,4-disulfonate typically involves the reaction of butane-1,4-disulfonic acid with 2-ethylhexanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of an acid catalyst to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and catalyst concentration to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions: Bis(2-ethylhexyl) butane-1,4-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols from the ester groups.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the reagents used.
Scientific Research Applications
Chemistry: Bis(2-ethylhexyl) butane-1,4-disulfonate is used as a plasticizer in the production of flexible polymers. It enhances the flexibility and durability of materials such as polyvinyl chloride (PVC) .
Biology and Medicine: In biological research, this compound is used as a surfactant to study the interactions between biological membranes and synthetic materials. It is also investigated for its potential use in drug delivery systems due to its ability to form stable emulsions .
Industry: Industrially, this compound is employed in the formulation of lubricants, coatings, and adhesives. Its unique properties make it suitable for applications requiring high thermal stability and resistance to chemical degradation .
Mechanism of Action
The mechanism of action of Bis(2-ethylhexyl) butane-1,4-disulfonate involves its interaction with molecular targets such as proteins and lipids. The compound can insert itself into lipid bilayers, altering membrane fluidity and permeability. This property is exploited in various applications, including drug delivery and membrane research .
Comparison with Similar Compounds
Bis(2-ethylhexyl) phthalate: Commonly used as a plasticizer in PVC production.
Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate: Used in similar applications as a plasticizer.
Uniqueness: Bis(2-ethylhexyl) butane-1,4-disulfonate is unique due to its dual sulfonate groups, which impart distinct chemical properties such as enhanced solubility in polar solvents and increased thermal stability. These properties make it particularly valuable in applications requiring high-performance materials .
Properties
CAS No. |
61660-44-4 |
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Molecular Formula |
C20H42O6S2 |
Molecular Weight |
442.7 g/mol |
IUPAC Name |
bis(2-ethylhexyl) butane-1,4-disulfonate |
InChI |
InChI=1S/C20H42O6S2/c1-5-9-13-19(7-3)17-25-27(21,22)15-11-12-16-28(23,24)26-18-20(8-4)14-10-6-2/h19-20H,5-18H2,1-4H3 |
InChI Key |
KACCZJUSWCKYPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COS(=O)(=O)CCCCS(=O)(=O)OCC(CC)CCCC |
Origin of Product |
United States |
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